

Head-to-Head Comparison of Human Proenkephalin (PEN) ELISA Kits

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Compound of Interest

Compound Name: *PEN (human)*

Cat. No.: *B2477412*

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For researchers, scientists, and professionals in drug development, the accurate quantification of human proenkephalin (PEN), a precursor to the enkephalin opioid peptides, is crucial for various fields of study, including neuroscience, pain research, and cardiology. Enzyme-Linked Immunosorbent Assay (ELISA) kits offer a sensitive and specific method for this purpose. This guide provides an objective comparison of commercially available human PEN ELISA kits, supported by performance data, to aid in the selection of the most suitable kit for your research needs.

Performance Data Comparison

The following table summarizes the key performance characteristics of human PEN ELISA kits from several manufacturers. The data has been compiled from publicly available product datasheets. It is important to note that performance can vary based on the sample type and experimental conditions.

Manufacturer	Kit Name	Detection Range	Sensitivity	Intra-Assay Precision (CV%)	Inter-Assay Precision (CV%)	Sample Types
Cusabio	Human proenkephalin (PENK) ELISA Kit	15.6 - 1000 pg/mL	3.9 pg/mL	< 8%	< 10%	Serum, Plasma, Cerebrospinal Fluid (CSF)[1]
Novus Biologicals	Human Proenkephalin - Ready-To-Use ELISA Kit (Colorimetric)	0.156 - 10 ng/mL	0.062 ng/mL	< 10%	< 12%	Serum, Plasma, Tissue Homogenates, Other Biological Fluids
Biomatik	Human Proenkephalin (PENK) ELISA Kit	0.156 - 10 ng/mL	0.062 ng/mL	Not specified	Not specified	Serum, Plasma, Cell Culture Supernatant, Cell/Tissue Lysate, Other Biological Fluids[2]
Innovative Research	Human Proenkephalin Sandwich ELISA Kit	0.156 - 10 ng/mL	0.062 ng/mL	Not specified	Not specified	Serum, Plasma, Tissue Homogenates, Other Biological Fluids[3]

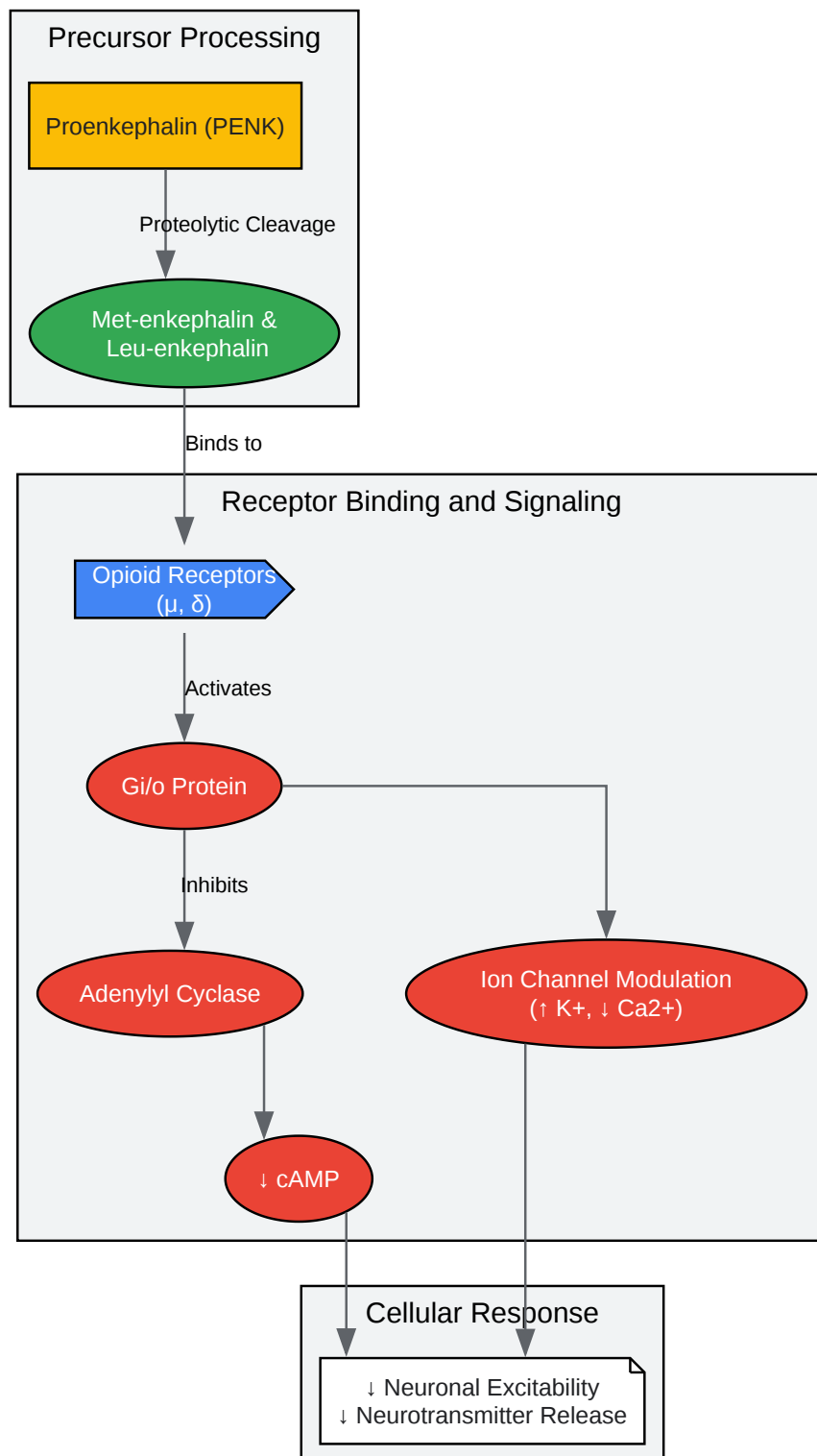
ELK Biotechnol ogy	Human PENK(Pro enkephalin) ELISA Kit	0.16 - 10 ng/mL	0.055 ng/mL	< 8%	< 10%	Serum, Plasma, Cerebrospi nal Fluid, Tissue Homogena tes, Other Biological Fluids[4]
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Note: While most manufacturers state that their kits have high specificity with no significant cross-reactivity, quantitative data from cross-reactivity studies with analogous proteins are not consistently provided in the available datasheets. Researchers are advised to contact the manufacturers for more detailed information if cross-reactivity is a major concern for their specific application.

Signaling Pathway and Experimental Workflow

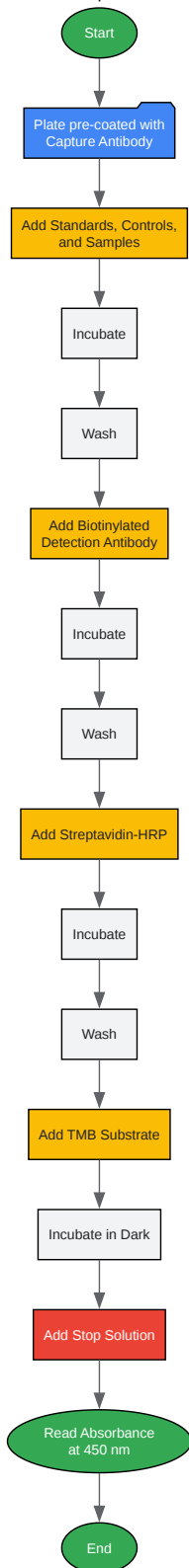
To provide a better understanding of the biological context and the experimental procedure, the following diagrams illustrate the proenkephalin signaling pathway and a typical sandwich ELISA workflow.

Proenkephalin Signaling Pathway

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Caption: Proenkephalin is cleaved into active enkephalins which bind to opioid receptors, leading to downstream signaling that modulates neuronal activity.

Sandwich ELISA Experimental Workflow



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Caption: A generalized workflow for a human PEN sandwich ELISA experiment.

Experimental Protocols

The following is a generalized, detailed methodology for a typical human PEN sandwich ELISA, based on the common procedures provided with the compared kits. For precise details, always refer to the manual provided with the specific kit you are using.

Materials and Reagents (Typically provided in the kit)

- 96-well microplate pre-coated with a capture antibody specific for human PEN.
- Human PEN standard.
- Biotinylated detection antibody specific for human PEN.
- Streptavidin-HRP conjugate.
- Assay Diluent.
- Wash Buffer concentrate.
- TMB (3,3',5,5'-tetramethylbenzidine) Substrate.
- Stop Solution.
- Plate sealers.

Materials and Reagents (Not provided)

- Microplate reader capable of measuring absorbance at 450 nm.
- Pipettes and pipette tips.
- Deionized or distilled water.
- Squirt bottle, manifold dispenser, or automated plate washer.

- Tubes for standard and sample dilutions.
- Vortex mixer.
- Incubator set to 37°C.

Experimental Procedure

- Reagent Preparation:
 - Bring all reagents and samples to room temperature before use.
 - Prepare the Wash Buffer by diluting the concentrate with deionized or distilled water as instructed in the kit manual.
 - Prepare the standard dilutions. Reconstitute the standard with the provided diluent to create a stock solution. Perform serial dilutions to generate a standard curve. The concentrations will depend on the specific kit's range.
 - Prepare samples. Serum and plasma samples may require dilution in the provided Assay Diluent. Tissue homogenates and cell culture supernatants should be prepared according to standard protocols and may also require dilution.
- Assay Procedure:
 - Add 100 µL of each standard, blank (Assay Diluent), and sample to the appropriate wells of the pre-coated microplate.
 - Cover the plate with a plate sealer and incubate at 37°C for the time specified in the kit manual (typically 1-2 hours).
 - Aspirate the liquid from each well and wash the plate. Add Wash Buffer to each well and let it stand for 1-2 minutes before aspirating. Repeat the wash step as specified in the manual (usually 3-5 times). After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
 - Add 100 µL of the biotinylated detection antibody to each well.

- Cover the plate with a new plate sealer and incubate at 37°C for the time specified in the kit manual (typically 1 hour).
- Repeat the wash step as described in step 3.
- Add 100 µL of Streptavidin-HRP conjugate to each well.
- Cover the plate and incubate at 37°C for the time specified in the kit manual (typically 30-60 minutes).
- Repeat the wash step as described in step 3.
- Add 90 µL of TMB Substrate to each well.
- Incubate the plate at 37°C in the dark for the time specified in the kit manual (typically 15-30 minutes). Monitor for color development.
- Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
- Read the absorbance of each well at 450 nm within 5-10 minutes of adding the Stop Solution.
- Data Analysis:
 - Subtract the mean absorbance of the blank from the mean absorbance of all standards and samples.
 - Plot the mean absorbance for each standard on the y-axis against the concentration on the x-axis to generate a standard curve. A four-parameter logistic (4-PL) curve fit is often recommended.
 - Use the standard curve to determine the concentration of human PEN in your samples. Remember to account for any dilution factors used during sample preparation.

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